

Comparative Safety Profile of Sirpefenicol and Other Phenicol Antibiotics

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Compound of Interest

Compound Name: *Sirpefenicol*

Cat. No.: *B8636501*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Sirpefenicol**, a novel phenicol antibacterial agent, with established drugs of the same class: Chloramphenicol, Florfenicol, and Thiamphenicol. Due to the limited publicly available data on **Sirpefenicol**, this comparison relies on its available safety data sheet and a comprehensive review of the well-documented safety profiles of its chemical analogues.

Executive Summary

Sirpefenicol is classified as harmful if swallowed and very toxic to aquatic life. Its safety profile beyond these classifications is not yet publicly detailed. In contrast, the broader phenicol class, particularly the widely studied Chloramphenicol, is associated with significant and potentially fatal toxicities. The primary concerns with Chloramphenicol are hematological, including a dose-related reversible bone marrow suppression and a rare, idiosyncratic, and often fatal aplastic anemia. Other serious adverse effects include "gray baby syndrome" in neonates and neurotoxicity.

Florfenicol and Thiamphenicol were developed as analogues to Chloramphenicol with improved safety profiles. Notably, the substitution of the p-nitro group in Chloramphenicol is thought to reduce the risk of aplastic anemia. However, these compounds are not without their own safety concerns, including dose-dependent bone marrow suppression and potential reproductive and developmental toxicity.

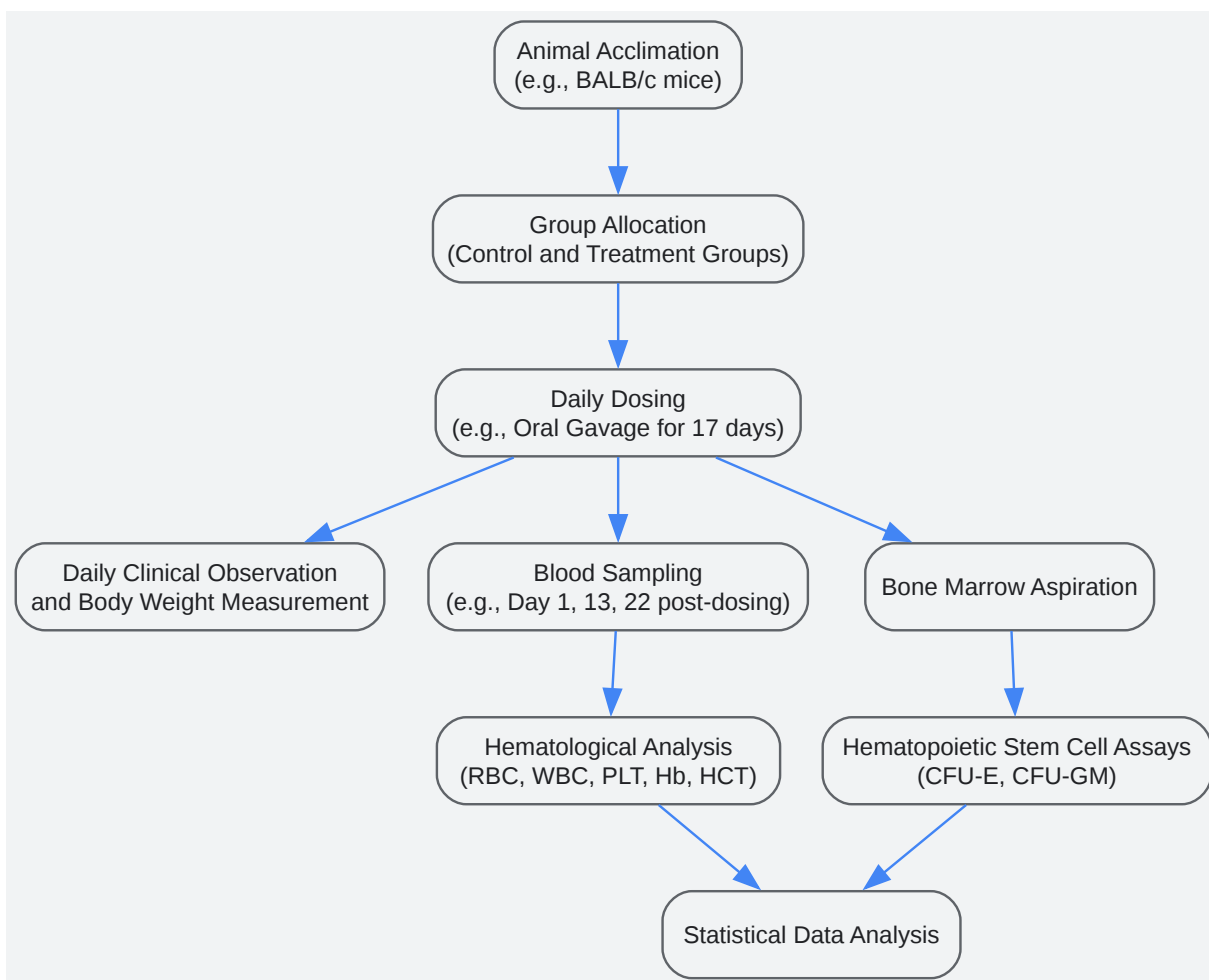
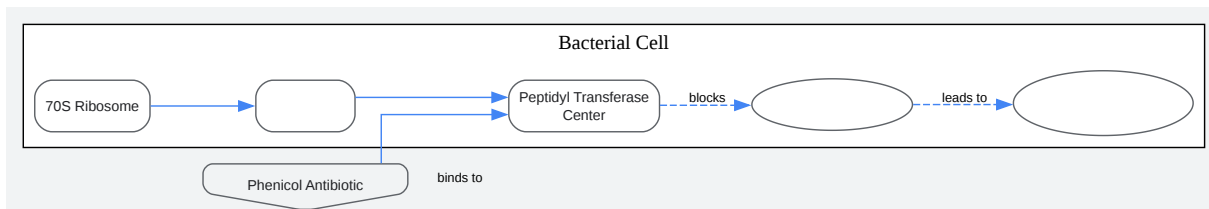
This guide presents available quantitative data, outlines representative experimental protocols for key safety assessments, and provides visualizations of relevant biological pathways and experimental workflows to aid in the comparative safety assessment of these compounds.

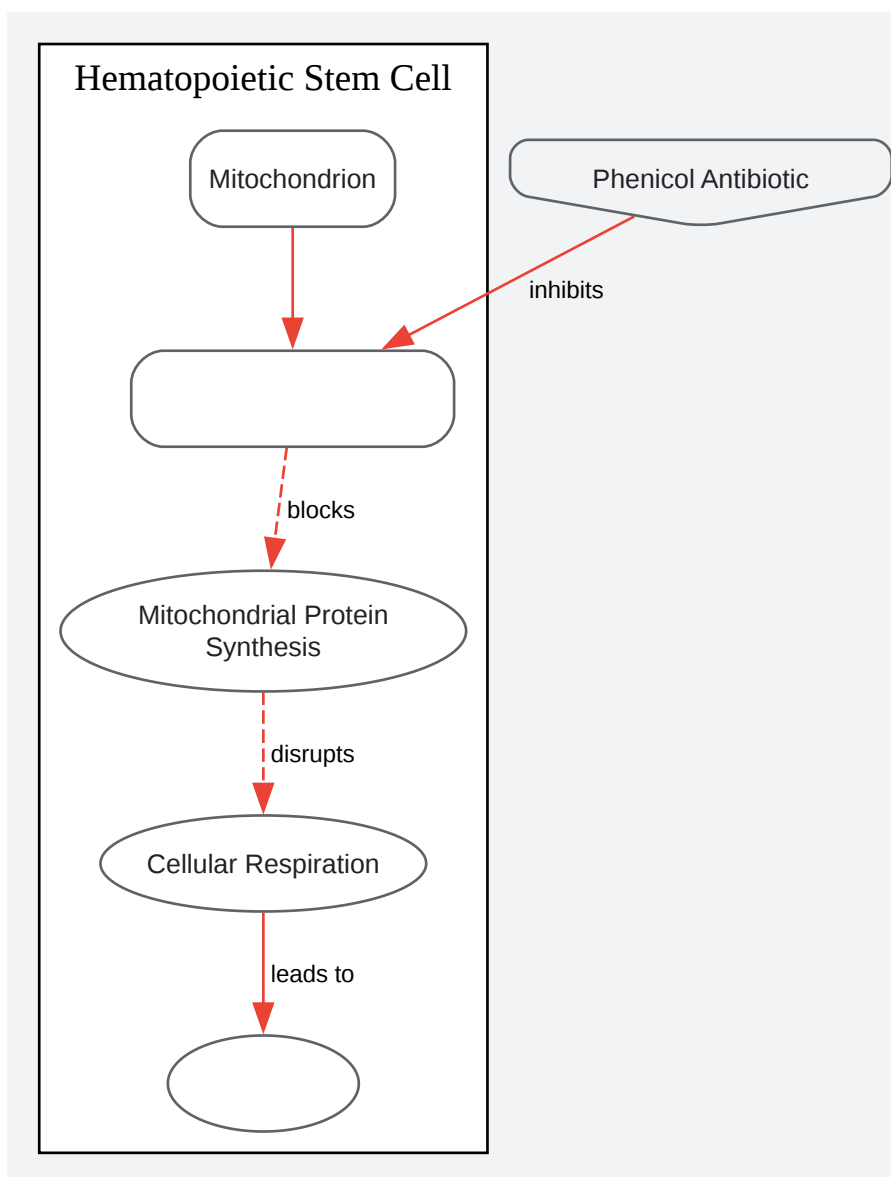
Overview of Phenicol Antibiotics

Phenicol antibiotics are a class of broad-spectrum bacteriostatic agents that inhibit bacterial protein synthesis. Their shared mechanism of action also contributes to their potential for host toxicity, particularly in rapidly dividing cells such as those in the bone marrow.

Mechanism of Action

Phenicols bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding obstructs the binding of the aminoacyl-tRNA to the A-site, thereby preventing peptide bond formation and halting protein synthesis. This mechanism is also implicated in the hematological toxicity of these drugs, as they can also inhibit mitochondrial protein synthesis in mammalian cells.





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